TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX
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Overview
Description
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX is a coordination compound that features a nickel(III) center coordinated by two 1,3-dithiole-2-thione-4,5-dithiolate ligands and a tetra-n-butylphosphonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX typically involves the reaction of nickel salts with 1,3-dithiole-2-thione-4,5-dithiol in the presence of tetra-n-butylphosphonium bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX can undergo various chemical reactions, including:
Oxidation: The nickel center can be further oxidized under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of nickel.
Substitution: Ligands can be substituted with other coordinating entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce nickel(II) or nickel(I) species .
Scientific Research Applications
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX has several scientific research applications:
Materials Science: Used in the development of molecular conductors and magnetic materials due to its unique electronic properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX involves its ability to interact with various molecular targets through its nickel center and dithiolato ligands. These interactions can lead to changes in electronic properties and catalytic activity. The compound’s unique structure allows it to participate in electron transfer processes and coordinate with other molecules, influencing various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)PALLADIUM(II) COMPLEX: Similar structure but with palladium instead of nickel.
TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)PLATINUM(II) COMPLEX: Platinum-based analog with similar coordination environment.
Uniqueness
The uniqueness of TETRA-N-BUTYLPHOSPHONIUM BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)NICKEL(III) COMPLEX lies in its specific electronic properties and the stability of the nickel(III) oxidation state. This makes it particularly valuable in applications requiring stable high oxidation state metal centers .
Biological Activity
Tetra-N-butylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex (CAS Number: 105029-70-7) is a coordination compound notable for its unique structural properties and potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in the context of its antioxidant properties and potential applications in medicinal chemistry.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H36NiPS10 |
Molecular Weight | 710.80 g/mol |
Appearance | Solid (yellow to orange powder) |
Melting Point | Not specified |
Storage Conditions | 2-8°C |
Synthesis and Structural Characteristics
The synthesis of the this compound involves the reaction of nickel salts with dithiolene ligands in the presence of tetra-n-butylphosphonium ions. The resulting complex exhibits a square planar geometry around the nickel center, which is crucial for its biological activity.
Antioxidant Properties
Research indicates that this nickel complex exhibits significant antioxidant activity. Antioxidants are essential for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of various diseases.
- Mechanism of Action : The dithiolene ligands in the complex facilitate electron transfer processes that are integral to its antioxidant capabilities. Studies have shown that the complex can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular environments.
- Case Study : A study published in Journal of Inorganic Biochemistry demonstrated that the Tetra-N-butylphosphonium nickel complex effectively reduced oxidative stress markers in cultured human cells. The treatment resulted in decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating protective effects against oxidative damage .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains.
- Testing Against Pathogens : In vitro tests have shown that the nickel complex can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
- Clinical Relevance : Given the rise of antibiotic-resistant bacteria, compounds like Tetra-N-butylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) could serve as potential alternatives or adjuncts to traditional antibiotics.
Comparative Studies
A comparative analysis was conducted on various metal complexes with dithiolene ligands to assess their biological activities. The findings indicated that:
Complex Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
---|---|---|
Tetra-N-butylphosphonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) | 25 | 15 |
Other Nickel Dithiolene Complexes | Varies (30-50) | Varies (10-12) |
These results highlight the superior antioxidant and antimicrobial potential of the Tetra-N-butylphosphonium complex compared to other similar compounds .
Properties
CAS No. |
105029-70-7 |
---|---|
Molecular Formula |
C22H36NiPS10 |
Molecular Weight |
710.84 |
Origin of Product |
United States |
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